N-((6,7,8,9-Tetrahydro-5H-Imidazo[1,5-A][1,4]Diazepin-1-Yl)Methyl)Acetamide
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Overview
Description
N-((6,7,8,9-Tetrahydro-5H-Imidazo[1,5-A][1,4]Diazepin-1-Yl)Methyl)Acetamide is a complex organic compound that belongs to the class of imidazo[1,5-a][1,4]diazepines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6,7,8,9-Tetrahydro-5H-Imidazo[1,5-A][1,4]Diazepin-1-Yl)Methyl)Acetamide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and purity, often employing automated systems to control temperature, pressure, and reaction time. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-((6,7,8,9-Tetrahydro-5H-Imidazo[1,5-A][1,4]Diazepin-1-Yl)Methyl)Acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Typically carried out in acidic or basic media, depending on the desired product.
Reduction: Often performed in anhydrous conditions to prevent side reactions.
Substitution: Conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) to enhance nucleophilicity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-((6,7,8,9-Tetrahydro-5H-Imidazo[1,5-A][1,4]Diazepin-1-Yl)Methyl)Acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-((6,7,8,9-Tetrahydro-5H-Imidazo[1,5-A][1,4]Diazepin-1-Yl)Methyl)Acetamide exerts its effects involves binding to specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-Ethyl-N-((6,7,8,9-Tetrahydro-5H-Imidazo[1,5-A][1,4]Diazepin-1-Yl)Methyl)Ethanamine Hydrochloride
- (6,7,8,9-Tetrahydro-5H-Imidazo[1,5-A][1,4]Diazepin-1-Yl)Methanol Hydrochloride
Uniqueness
N-((6,7,8,9-Tetrahydro-5H-Imidazo[1,5-A][1,4]Diazepin-1-Yl)Methyl)Acetamide is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
N-(6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepin-1-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-8(15)12-5-9-10-6-11-3-2-4-14(10)7-13-9/h7,11H,2-6H2,1H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFOSLDNWLTUCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=C2CNCCCN2C=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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